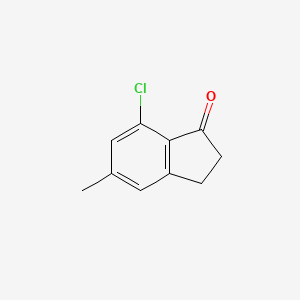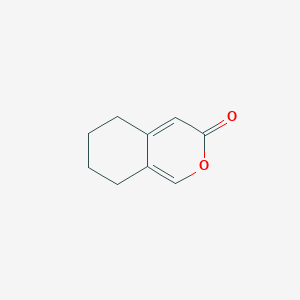![molecular formula C8H8O2 B3275425 6,7-dihydrocyclopenta[c]pyran-3(5H)-one CAS No. 6249-24-7](/img/structure/B3275425.png)
6,7-dihydrocyclopenta[c]pyran-3(5H)-one
Overview
Description
6,7-dihydrocyclopenta[c]pyran-3(5H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as DHCPO and is synthesized through various methods, including the Robinson annulation reaction. In
Scientific Research Applications
Synthesis and Chemical Properties
- Alkyl-5H-6,7-dihydrocyclopenta[b]pyrazines, related to 6,7-dihydrocyclopenta[c]pyran-3(5H)-one, are synthesized via condensation of cyclopentenolones with alkylenediamines or aliphatic α-diketones, followed by dehydrogenation. These compounds find application in the study of their NMR, mass, and IR spectra (Flament, Sonnay, & Ohloff, 1973).
- 5,6-Dihydro-2H-pyran-2-ones, a class similar to 6,7-dihydrocyclopenta[c]pyran-3(5H)-one, are known for their biological and pharmacological activities, including antitumor and antimicrobial properties. They serve as chemical intermediates in the synthesis of various organic compounds (Eskandari & Rafieian-kopaei, 2016).
Biological Activities
- The compound 6,7-Dihydrocyclopenta[b]pyran-2,5-dione exhibits potential for transformation into fused pyridine-2(1H)-ones, which demonstrates its utility in the development of pharmacologically active heterocyclic compounds (Trebše et al., 1997).
- Pyrans, including those related to 6,7-dihydrocyclopenta[c]pyran-3(5H)-one, are notable for their presence in natural compounds with significant biological activities. The synthesis of these structures via metal-catalyzed intramolecular cyclizations is a key area of study (Varela & Saá, 2016).
Synthetic Applications
- Synthesis of hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-3(1H)-one from 6,7-dihydrocyclopenta-1,3-dioxin-5(4H)-one demonstrates the chemical versatility and potential applications of 6,7-dihydrocyclopenta[c]pyran-3(5H)-one in organic synthesis (Ohba, Haneishi, & Fujii, 1996).
- The compound 6,7-dihydro-5H-cyclopenta[b] pyridine, closely related to 6,7-dihydrocyclopenta[c]pyran-3(5H)-one, is used in pharmaceutical research, antimicrobial applications, and synthesis of various chemical agents, illustrating the diverse applications of this chemical family (Fu Chun, 2007).
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8-4-6-2-1-3-7(6)5-10-8/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTIGFZVCKVSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)OC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydrocyclopenta[c]pyran-3(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-6-carboxylate](/img/structure/B3275345.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate](/img/structure/B3275346.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde](/img/structure/B3275353.png)
![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3275354.png)









